molecular formula C16H17ClN2O7S3 B2897943 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351616-09-5

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No. B2897943
CAS RN: 1351616-09-5
M. Wt: 480.95
InChI Key: KUXQJYFCPMMBRK-UHFFFAOYSA-N
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Description

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C16H17ClN2O7S3 and its molecular weight is 480.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

The synthesis of various heterocyclic compounds, including morpholines, piperazines, azepines, and oxazepines, demonstrates the utility of related chemical structures in creating diverse bioactive molecules. The process utilizes α-phenylvinylsulfonium salts reacting with amino alcohols or diamines, highlighting a method for constructing C-substituted heterocycles with high regio- and diastereoselectivity (Matlock et al., 2015).

Analytical Derivatization

A novel sulfonate reagent designed for analytical derivatization in liquid chromatography has been developed, featuring a fluorophore for sensitive detection and a tertiary amino function for post-derivatization removal. This innovation underscores the compound's relevance in improving analytical methodologies (Wu et al., 1997).

Sulfomethylation of Macrocycles

The sulfomethylation of polyazamacrocycles, including piperazine, introduces methanesulfonate groups, facilitating the synthesis of mono- and diacetate, phosphonate, and phosphinate derivatives. This approach offers a new route for the creation of mixed-side-chain macrocyclic chelates, expanding the toolbox for synthesizing complex molecules with potential medical applications (van Westrenen & Sherry, 1992).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize mono and di-substituted hydroquinone and benzoquinone derivatives, including those involving piperazine, demonstrating the compound's versatility in electrochemical reactions. This synthesis method offers a green and efficient pathway for creating arylsulfonyl derivatives (Nematollahi et al., 2014).

Structural and Computational Analysis

Structural and computational analyses of piperazine derivatives have provided insights into their reactivity and potential as bioactive molecules. For example, studies have detailed the crystal structure and Hirshfeld surface analysis of novel compounds, contributing to our understanding of molecular interactions and reactivity (Kumara et al., 2017).

properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S3.C2H2O4/c15-13-3-4-14(22-13)23(19,20)17-7-5-16(6-8-17)10-11(18)12-2-1-9-21-12;3-1(4)2(5)6/h1-4,9H,5-8,10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXQJYFCPMMBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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